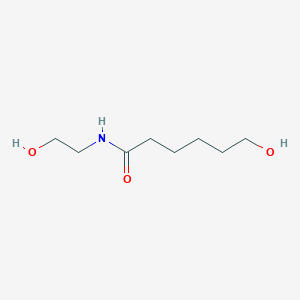

6-Hydroxy-N-(2-hydroxyethyl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide typically involves the reaction of hexanoic acid with ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide via nucleophilic substitution. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification and amide formation steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N-(2-hydroxyethyl)hexanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the amide group.

Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions involving the hydroxyl groups.

Major Products

Oxidation: Formation of hexanoic acid derivatives.

Reduction: Formation of hexylamine derivatives.

Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

Chemistry

6-Hydroxy-N-(2-hydroxyethyl)hexanamide serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, including:

- Hydrogen bonding : The hydroxyl groups facilitate interactions with other biomolecules.

- Synthesis of derivatives : It can be modified to create more complex molecules used in research and industry.

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl groups can be oxidized to form aldehydes or ketones. |

| Reduction | The amide group can be reduced to yield primary or secondary amines. |

Biology

The compound's amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. It has been studied for its role in:

- Cell membrane interactions : Understanding how it affects membrane dynamics can lead to insights into cellular processes.

- Bioconjugation : Its hydroxyethyl group can facilitate the attachment of biomolecules for targeted drug delivery systems.

Medicine

This compound shows promise in therapeutic applications:

- Drug development : Investigated as a potential candidate for creating new pharmaceuticals due to its ability to influence biochemical pathways.

- Skin barrier restoration : Used in formulations aimed at enhancing skin hydration and repair mechanisms.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Cosmetic formulations : Its moisturizing properties make it beneficial in skincare products.

- Specialty chemicals : Employed in the production of materials with tailored properties for specific applications.

Case Study 1: Bioconjugation

A study examined the use of this compound in bioconjugation techniques. Researchers found that the compound effectively facilitated the attachment of therapeutic agents to antibodies, enhancing targeted delivery systems for cancer treatment.

Case Study 2: Skin Care Formulations

In a clinical trial assessing a new moisturizer containing this compound, participants reported significant improvements in skin hydration and barrier function after four weeks of use. The results indicated its efficacy as an active ingredient in cosmetic products.

Mechanism of Action

The mechanism of action of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-Hydroxy-N-(2-hydroxyethyl)hexanamide

- CAS Number : 25169-33-9

- Molecular Formula: C₈H₁₇NO₃ (calculated molecular weight: 177.22 g/mol)

- Structure : Features a six-carbon backbone with a hydroxyl group at position 6 and a 2-hydroxyethylamide substituent at the terminal nitrogen.

Key Properties :

- Hazards : Classified as acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) .

- Stability : Stable under recommended storage conditions but reacts with strong acids or bases .

- Applications : Used in laboratory settings and chemical synthesis, likely leveraging its dual hydroxyl groups for solubility and reactivity .

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 6-Azido-N-(4-(N-hydroxyacetamido)benzyl)hexanamide

- Key Differences : Azido group replaces the hydroxyl at position 6; benzyl group substitutes the hydroxyethylamide.

- Synthesis : High yield (95%) via HCl-mediated deprotection .

- Reactivity : Azido group enables click chemistry applications, contrasting with the target compound’s hydroxyl-driven interactions .

b) N-(6-Mercaptohexyl)benzamide

- Key Differences : Thiol (-SH) group at position 6; benzamide replaces hydroxyethylamide.

- Synthesis : Prepared under nitrogen, indicating sensitivity to oxidation .

- Applications : Thiol group facilitates disulfide bond formation, useful in polymer chemistry or drug conjugation .

c) N-Hydroxy-6-(phenylthio)hexanamide

- Key Differences : Phenylthio (-SPh) group at position 6; N-hydroxyamide replaces N-hydroxyethylamide.

Hydroxyethyl-Containing Analogues

a) Etophylline (7-(2-Hydroxyethyl)theophylline)

- Structure : Xanthine derivative with a hydroxyethyl group.

- Properties : Pharmacologically active (bronchodilator); molecular weight 224.2 g/mol. Demonstrates how hydroxyethyl placement influences biological activity .

b) 6-Hydroxy-N-[2-(6-hydroxyhexanoylamino)propyl]hexanamide

- Structure : Dual hydroxy groups and a propyl linkage.

- Molecular Weight: 302.41 g/mol vs. 177.22 g/mol for the target compound.

Physicochemical and Toxicological Comparison

Table 1: Key Properties of this compound and Analogues

*Calculated based on structural formulas.

Toxicity Insights

- The target compound’s acute oral toxicity (H302) is milder than hexamethylene diisocyanate’s respiratory hazards (H335) .

- Skin irritation (H315) is common among hydroxyethyl-containing compounds but absent in azido or thiol derivatives, suggesting hydroxy groups enhance dermal reactivity .

Drug Design and Pharmacology

- Etophylline : Highlights the hydroxyethyl group’s role in enhancing water solubility for therapeutic agents .

- N-Hydroxy-6-(phenylthio)hexanamide : Demonstrates how sulfur substitutions can modulate antioxidant activity .

Material Science

Biological Activity

6-Hydroxy-N-(2-hydroxyethyl)hexanamide (CAS Number: 25169-33-9) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H17NO3

- Molecular Weight : 175.23 g/mol

- LogP : 0.4879

- Polar Surface Area (PSA) : 73.05 Ų

These properties suggest moderate hydrophilicity, which may influence its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily linked to its role as a potential modulator of mitochondrial dynamics. It has been studied in the context of enhancing mitochondrial fusion through the activation of mitofusins, which are critical proteins for maintaining mitochondrial function and integrity.

Pharmacological Studies

Research indicates that derivatives of hexanamide compounds, including this compound, exhibit significant pharmacological activities. For instance:

- Mitochondrial Fusion Activation : Compounds similar to this compound have been shown to enhance mitochondrial fusion, which is crucial for cellular energy metabolism and apoptosis regulation .

- Neuroprotective Effects : In studies involving neurodegenerative models, such as Charcot-Marie-Tooth Disease type 2A (CMT2A), derivatives have demonstrated potential in improving mitochondrial function and neuronal survival .

Study on Mitochondrial Function

In a study focusing on the pharmacokinetics of hexanamide derivatives, compound 13B , a structural analog, was shown to effectively cross the blood-brain barrier (BBB) and engage mitochondrial targets in neuronal axons. This suggests that similar compounds could be beneficial in treating neurodegenerative diseases by restoring mitochondrial function .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the cyclohexyl group significantly influence both potency and stability of the compounds. For example, the presence of hydroxyl groups at specific positions was essential for maintaining high potency in activating mitofusins while ensuring stability against metabolic degradation .

| Compound | EC50 (nM) | Stability (t1/2) | PAMPA-BBB Permeability |

|---|---|---|---|

| 13 | <30 | >100 min | >10 nm/sec |

| 12 | Moderate | Stable | Moderate |

| 13B | High | Stable | High |

Toxicity and Safety Profile

While promising, the safety profile of this compound requires careful evaluation. Regulatory assessments indicate that thorough toxicity testing is necessary to ensure that the compound does not pose risks to human health or the environment .

Properties

CAS No. |

25169-33-9 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

6-hydroxy-N-(2-hydroxyethyl)hexanamide |

InChI |

InChI=1S/C8H17NO3/c10-6-3-1-2-4-8(12)9-5-7-11/h10-11H,1-7H2,(H,9,12) |

InChI Key |

NRKPYQKEFHRDIW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)NCCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.